An In-depth Technical Guide to 4-Chloroquinoline-3-carboxylic acid: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Chloroquinoline-3-carboxylic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloroquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental chemical properties, explore synthetic strategies, and discuss its known and potential applications in scientific research and drug development, grounding the discussion in established scientific principles and methodologies.
Core Chemical Identity: IUPAC Nomenclature and Molecular Structure
The foundation of understanding any chemical entity lies in its precise identification. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound in focus is 4-chloroquinoline-3-carboxylic acid . This nomenclature unequivocally defines its molecular architecture.
The structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A chlorine atom is substituted at the 4th position of the quinoline ring, and a carboxylic acid group is attached to the 3rd position.
Molecular Structure:
Caption: 2D structure of 4-Chloroquinoline-3-carboxylic acid.
This specific arrangement of atoms and functional groups dictates the compound's chemical reactivity and its potential interactions with biological systems.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key physicochemical data for 4-Chloroquinoline-3-carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 4-chloroquinoline-3-carboxylic acid | - |
| CAS Number | 179024-66-9 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Boiling Point | 352.151 °C at 760 mmHg | [3] |
| Flash Point | 166.776 °C | [3] |
| Density | 1.47 g/cm³ | [3] |
| Storage | Sealed in dry, 2-8°C | [1] |
For unambiguous identification, spectral data is essential. While a specific spectrum for this compound is not provided in the search results, typical characterization would involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid (O-H and C=O stretches) and the C-Cl bond.
Synthesis Strategies and Methodologies
The synthesis of 4-Chloroquinoline-3-carboxylic acid can be approached through multi-step reaction sequences. While a direct, one-pot synthesis is not prominently described, a logical and experimentally validated approach involves the synthesis of a carboxylate ester intermediate followed by hydrolysis.
Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
A plausible synthetic route to the ethyl ester precursor involves a cyclization reaction. For instance, a general procedure for the synthesis of ethyl 4-chloroquinoline-3-carboxylates has been described starting from 3-chloroindoles and α-halodiazoacetates.[4] Another established method is the Gould-Jacobs reaction, where an aniline derivative reacts with diethyl (ethoxymethylene)malonate, followed by cyclization and subsequent chlorination.[5]
Conceptual Experimental Workflow for Ester Synthesis:
Caption: Conceptual workflow for the synthesis of the ester precursor.
Hydrolysis to 4-Chloroquinoline-3-carboxylic acid
The final step to obtain the target carboxylic acid is the hydrolysis of the corresponding ethyl ester. This is a standard and high-yielding reaction in organic synthesis.
Detailed Experimental Protocol (Hydrolysis):
Objective: To hydrolyze ethyl 4-chloroquinoline-3-carboxylate to 4-chloroquinoline-3-carboxylic acid.
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
Ethanol (dry)
-
Aqueous solution of a suitable base (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Aqueous solution of a suitable acid (e.g., Hydrochloric Acid) for acidification
-
Distilled water
-
Organic solvent for extraction (e.g., Ethyl acetate)
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Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve ethyl 4-chloroquinoline-3-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of the base to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any unreacted ester.
-
Carefully acidify the aqueous layer with the acid solution until a precipitate is formed.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the solid under vacuum to obtain the final product, 4-chloroquinoline-3-carboxylic acid.
Self-Validation: The purity of the final product should be assessed by measuring its melting point (if available from other sources) and by spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.
Reactivity and Potential for Further Functionalization
The chemical structure of 4-Chloroquinoline-3-carboxylic acid offers several sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.
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Carboxylic Acid Group: This functional group can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for the introduction of a wide range of substituents.
-
Chloro Group at C4: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[6] This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 4-substituted quinoline-3-carboxylic acid derivatives.
Reaction Scheme for Functionalization:
Caption: Potential reaction pathways for derivatization.
Applications in Research and Drug Discovery
While specific biological activities for 4-Chloroquinoline-3-carboxylic acid are not extensively documented in the readily available literature, the broader class of quinoline carboxylic acids is of significant interest in medicinal chemistry.
Scaffold for Bioactive Molecules
The quinoline core is a well-established "privileged structure" in drug discovery, appearing in a wide range of therapeutic agents. The 4-quinolone-3-carboxylic acid motif, in particular, is the core of many antibacterial agents, including the fluoroquinolones. These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.
Derivatives of quinoline-4-carboxylic acid have been investigated for a variety of biological activities, including:
-
Antimalarial: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative.[7] Research into new quinoline-based antimalarials is ongoing.[5]
-
Anticancer: Certain quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.
-
Enzyme Inhibition: The quinoline scaffold has been utilized to design inhibitors for various enzymes, which is a key strategy in modern drug development.
Given its reactive handles, 4-Chloroquinoline-3-carboxylic acid serves as a valuable starting material for the synthesis of libraries of novel quinoline derivatives that can be screened for various biological activities.
Potential as an Intermediate in Organic Synthesis
Beyond its potential as a scaffold for drug discovery, 4-Chloroquinoline-3-carboxylic acid is a useful intermediate in organic synthesis. Its bifunctional nature allows for sequential and selective reactions to build complex molecular architectures.
Safety and Handling
Based on available Safety Data Sheets (SDS), 4-Chloroquinoline-3-carboxylic acid is associated with the following hazards:
-
Harmful if swallowed [8]
-
Causes skin irritation [8]
-
Causes serious eye irritation [8]
-
May cause respiratory irritation [8]
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.
Conclusion and Future Perspectives
4-Chloroquinoline-3-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While its own biological profile is not yet well-defined in the public domain, its structural features make it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications. Future research efforts could focus on the synthesis and biological evaluation of diverse libraries of derivatives to unlock the full potential of this quinoline scaffold. The development of more efficient and direct synthetic routes would also be a valuable contribution to the field.
References
- Peeters, S., Berntsen, L. N., Rongved, P., & Bonge-Hansen, T. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 15, 2156–2160.
- Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693.
- Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.
- CymitQuimica. (2024). Safety Data Sheet - 4-Chloroquinoline-3-carboxylic acid.
-
PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. Retrieved January 24, 2026, from [Link]
- Guetschou, M., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 4(11), 1054-1059.
-
ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Retrieved January 24, 2026, from [Link]
- Campodónico, P. R., et al. (2024). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Molecular Liquids, 393, 123595.
- Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
Sources
- 1. 179024-66-9|4-Chloroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 4-chloroquinoline-3-carboxylic acid 95% | CAS: 179024-66-9 | AChemBlock [achemblock.com]
- 3. echemi.com [echemi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
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